1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone
Description
The compound 1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone features a piperazine core substituted with a tetrahydrocinnolin-3-yl group and a thiophen-3-yl ethanone side chain. The piperazine-ethanone-thiophene scaffold is common in bioactive molecules, where the piperazine moiety enhances solubility and binding affinity, while the thiophene and tetrahydrocinnoline groups contribute to π-π stacking and hydrophobic interactions .
Properties
IUPAC Name |
1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-18(11-14-5-10-24-13-14)22-8-6-21(7-9-22)17-12-15-3-1-2-4-16(15)19-20-17/h5,10,12-13H,1-4,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNYGTVHYPBQQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound that integrates a piperazine ring and a tetrahydrocinnoline moiety, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Chemical Structure
The compound features the following structural components:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Tetrahydrocinnoline Moiety : A bicyclic structure that contributes to the compound's pharmacological properties.
- Thiophenyl Group : A five-membered ring containing sulfur, which may enhance biological interactions.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities. The biological activity of this compound can be summarized as follows:
Anticancer Activity
Studies on tetrahydrocinnoline derivatives have shown promising anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death.
Neuroprotective Effects
The piperazine derivatives are often studied for their neuroprotective effects:
- σ1 Receptor Binding : The compound has been suggested to interact with σ1 receptors, which play a role in neuroprotection and neurotransmitter release modulation.
Antimicrobial Properties
Some studies suggest that similar compounds exhibit antimicrobial activities:
- Inhibition Studies : Compounds with thiophenyl groups have shown effectiveness against various bacterial strains.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds. Below are notable findings:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | Tetrahydrocinnoline Derivative | Anticancer | Induced apoptosis in breast cancer cell lines. |
| Study 2 | Piperazine Analog | Neuroprotective | Enhanced neuronal survival in models of neurodegeneration. |
| Study 3 | Thiophenyl Compound | Antimicrobial | Effective against Gram-positive bacteria with low MIC values. |
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Piperazine Intermediate : Reaction between piperazine and appropriate halides.
- Attachment of Tetrahydrocinnoline : Nucleophilic substitution reactions to introduce the tetrahydrocinnoline moiety.
- Final Coupling : Formation of the final product through controlled conditions.
The biological activity is believed to stem from:
- Binding Interactions : Specific binding to receptors involved in neurotransmission and cell survival pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Analogues
The target compound shares structural motifs with several piperazine-ethanone derivatives. Key analogues include:
Key Observations:
- Piperazine Substituents: The tetrahydrocinnolin-3-yl group in the target compound is distinct from the trifluoromethylphenyl (MK47) or pyridyl (3a) groups in analogues. Tetrahydrocinnoline’s fused bicyclic structure may enhance rigidity and π-stacking compared to monocyclic aryl substituents .
- Functional Groups: The ethanone linker is conserved across analogues, but the absence of electron-withdrawing groups (e.g., trifluoromethyl in MK47) in the target compound may influence solubility and metabolic stability .
Physicochemical and Pharmacological Properties
While direct data for the target compound is unavailable, trends from analogues suggest:
- Lipophilicity: The tetrahydrocinnoline group may increase logP compared to MK47’s trifluoromethylphenyl group but reduce it relative to RTB70’s chloro-trifluoromethylpyridinyl substituent .
- Solubility: Piperazine’s basicity improves aqueous solubility, but the tetrahydrocinnoline’s hydrophobicity could offset this advantage .
- Bioactivity: Piperazine-ethanone-thiophene derivatives often target serotonin or dopamine receptors. The tetrahydrocinnoline moiety might confer selectivity for kinases or PDE inhibitors due to its fused bicyclic structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
